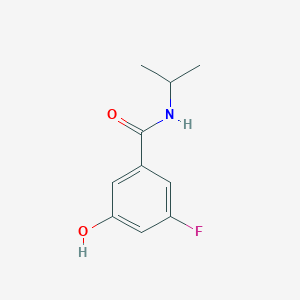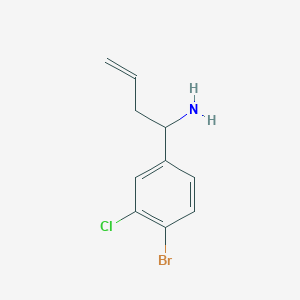![molecular formula C12H10F2N2 B15090044 4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
4-[6-(Difluoromethyl)-2-pyridyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(Difluoromethyl)-2-pyridyl]aniline is an organic compound with the molecular formula C12H10F2N2 It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the pyridine ring through electrophilic, nucleophilic, or radical pathways . The subsequent attachment of the aniline group can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of 4-[6-(Difluoromethyl)-2-pyridyl]aniline may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and efficiency . The process conditions are optimized to achieve the desired product with minimal by-products and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(Difluoromethyl)-2-pyridyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenation and nitration reactions are common, using reagents like halogens and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-[6-(Difluoromethyl)-2-pyridyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[6-(Difluoromethyl)-2-pyridyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethyl)aniline: Similar structure but lacks the pyridine ring.
2,6-Dichlor-4-trifluoromethyl aniline: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness
4-[6-(Difluoromethyl)-2-pyridyl]aniline is unique due to the presence of both the difluoromethyl group and the pyridine ring, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H10F2N2 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
4-[6-(difluoromethyl)pyridin-2-yl]aniline |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-3-1-2-10(16-11)8-4-6-9(15)7-5-8/h1-7,12H,15H2 |
InChI-Schlüssel |
VXMCQORDTWYRJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(F)F)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


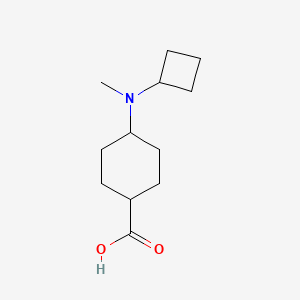
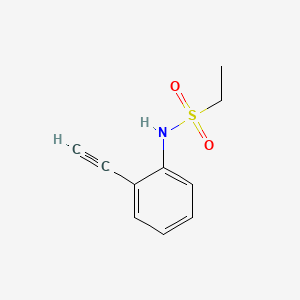
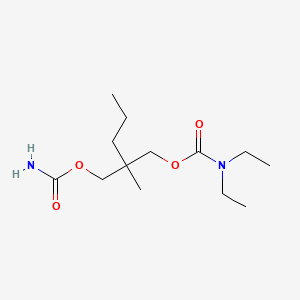

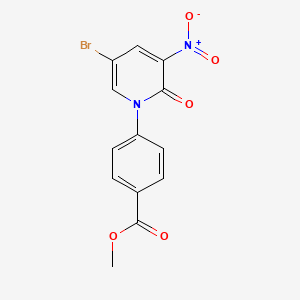


![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)

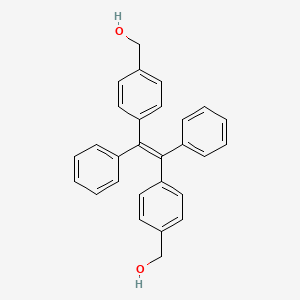
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
